trans-1,2-Bis(diphenylphosphino)ethylene

Catalog No.
S1893489
CAS No.
983-81-3
M.F
C26H22P2
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Bis(diphenylphosphino)ethylene

CAS Number

983-81-3

Product Name

trans-1,2-Bis(diphenylphosphino)ethylene

IUPAC Name

[(E)-2-diphenylphosphanylethenyl]-diphenylphosphane

Molecular Formula

C26H22P2

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+

InChI Key

NCKJIJSEWKIXAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents

Homogeneous Hydrogenation of Carbon Dioxide Mediated by Ruthenium

Preparation of Cyclopalladated Derivatives of Benzylidene

Preparation of Cyclopalladated Complexes Containing Tridentate Thiosemicarbazone Ligands

Preparation of Nickel Complexes

Various Coupling Reactions

Trans-1,2-Bis(diphenylphosphino)ethylene is an organophosphorus compound characterized by its bidentate ligand properties in coordination chemistry. It has the molecular formula C26H22P2C_{26}H_{22}P_2 and is recognized for its role as a diphosphine ligand. This compound exists in two isomeric forms, with the trans isomer being less studied than its cis counterpart, cis-1,2-bis(diphenylphosphino)ethylene. The compound appears as a white solid with a melting point ranging from 126 to 130 °C .

  • Skin and eye irritant: dppv may cause irritation upon contact with skin or eyes [].
  • Airborne exposure: Avoid inhaling dust particles of dppv [].
, primarily as a ligand in coordination complexes. It can form stable complexes with transition metals, such as nickel, leading to compounds like Ni(trans-diphosphine)₂. These complexes are significant in catalysis and organic synthesis. The typical reaction for synthesizing trans-1,2-bis(diphenylphosphino)ethylene involves the reaction of lithium diphenylphosphide with trans-dichloroethylene:

2LiPPh2+C2H2Cl2C2H2(PPh2)2+2LiCl2\text{LiPPh}_2+\text{C}_2\text{H}_2\text{Cl}_2\rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2+2\text{LiCl}

This reaction highlights the compound's ability to coordinate with various metals and participate in catalytic processes .

The synthesis of trans-1,2-bis(diphenylphosphino)ethylene typically involves the following methods:

  • Lithium Diphenylphosphide Reaction: As mentioned earlier, this method utilizes lithium diphenylphosphide and trans-dichloroethylene.
    2LiPPh2+C2H2Cl2C2H2(PPh2)2+2LiCl2\text{LiPPh}_2+\text{C}_2\text{H}_2\text{Cl}_2\rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2+2\text{LiCl}
  • Coordination Chemistry: The compound can also be synthesized through coordination reactions involving transition metals and appropriate phosphine precursors.

These methods highlight the versatility of trans-1,2-bis(diphenylphosphino)ethylene in synthetic organic chemistry .

Trans-1,2-bis(diphenylphosphino)ethylene finds applications primarily in:

  • Catalysis: It serves as a catalyst in various organic reactions, including the coupling of primary and secondary alkyl halides with aryl Grignard reagents.
  • Homogeneous Hydrogenation: The compound is effective in hydrogenation processes due to its ability to stabilize metal centers.
  • Coordination Chemistry: Its bidentate nature allows it to form stable complexes with transition metals, which are used in various catalytic processes .

Interaction studies involving trans-1,2-bis(diphenylphosphino)ethylene focus on its behavior as a ligand in metal complexes. These studies often examine:

  • Stability Constants: Determining the stability of metal-ligand complexes.
  • Reactivity Profiles: Understanding how these complexes behave under various conditions (e.g., temperature, solvent).

Such studies are crucial for optimizing catalytic processes where this compound is employed .

Trans-1,2-bis(diphenylphosphino)ethylene shares similarities with several other compounds in the diphosphine category. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Uses
Cis-1,2-Bis(diphenylphosphino)ethyleneBidentate LigandMore widely studied for metal coordination
1,2-Bis(diphenylphosphino)benzeneBidentate LigandUsed in similar catalytic applications
TriphenylphosphineMonodentate LigandCommonly used but less versatile than diphosphines
Bis(benzyldiphenylphosphine)Bidentate LigandUsed in specific catalytic reactions

Trans-1,2-bis(diphenylphosphino)ethylene is unique due to its specific geometric configuration (trans), which influences its reactivity and stability compared to other similar compounds . Its applications in catalysis and coordination chemistry make it a valuable compound for further research and industrial use.

trans-1,2-Bis(diphenylphosphino)ethylene (C$${26}$$H$${22}$$P$$_2$$) is a bidentate diphosphine ligand characterized by a rigid ethylene backbone with two diphenylphosphine groups in a trans configuration. Its IUPAC name is [(E)-2-diphenylphosphanylethenyl]-diphenylphosphane. The compound is often abbreviated as trans-dppv (diphosphine with a vinyl backbone). The trans stereochemistry arises from the antiperiplanar arrangement of the phosphorus atoms relative to the central C=C bond, as shown in the molecular structure:

$$
\text{(C}6\text{H}5\text{)}2\text{P}–\text{CH}=\text{CH}–\text{P}(\text{C}6\text{H}5\text{)}2
$$

Key structural parameters include:

  • Bond lengths: P–C (1.84 Å), C=C (1.34 Å).
  • Dihedral angle: The phenyl rings adopt a near-orthogonal orientation relative to the ethylene plane, minimizing steric hindrance.

Historical Context and Development

The synthesis of trans-1,2-bis(diphenylphosphino)ethylene was first reported in the late 20th century as part of efforts to develop rigid diphosphine ligands for transition-metal catalysis. Its preparation typically involves the reaction of trans-dichloroethylene with lithium diphenylphosphide:

$$
2 \, \text{LiPPh}2 + \text{C}2\text{H}2\text{Cl}2 \, (\text{trans}) \rightarrow \text{C}2\text{H}2(\text{PPh}2)2 \, (\text{trans}) + 2 \, \text{LiCl}
$$

The ligand gained prominence due to its ability to form stable metal complexes with defined geometries, particularly in reactions requiring stereochemical control.

Isomeric Forms: trans vs. cis Configurations

The cis isomer (cis-dppv) and trans isomer exhibit distinct steric and electronic profiles:

Propertytrans-dppvcis-dppv
Bite angle85–90°70–75°
RigidityHigher (fixed trans configuration)Lower (cis allows slight torsion)
Coordination modePrefers linear geometriesFavors bent geometries

The trans isomer’s larger bite angle enhances its suitability for forming five-membered chelate rings with transition metals like nickel and palladium.

Comparison with Related Diphosphine Ligands

trans-dppv is often compared to other diphosphines, such as 1,2-bis(diphenylphosphino)ethane (dppe) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP):

LigandBackboneBite AngleFlexibilityCommon Applications
trans-dppvRigid C=C bond85–90°LowAsymmetric catalysis
dppeFlexible C–C72–78°HighHydrogenation reactions
BINAPBiaryl92–95°ModerateEnantioselective synthesis

The rigidity of trans-dppv’s ethylene backbone reduces conformational flexibility, leading to more predictable coordination behavior compared to dppe. Its electron-donating capacity (Tolman electronic parameter: 2,040 cm$$^{-1}$$) is intermediate between dppe (2,055 cm$$^{-1}$$) and BINAP (2,025 cm$$^{-1}$$).

Tables

Table 1: Physical Properties of trans-1,2-Bis(diphenylphosphino)ethylene

PropertyValueSource
Molecular weight396.41 g/mol
Melting point126–130°C
SolubilitySoluble in THF, toluene, CH$$2$$Cl$$2$$
Crystal systemMonoclinic

Table 2: Key Synthetic Routes for trans-dppv

MethodYieldConditionsReference
LiPPh$$2$$ + trans-C$$2$$H$$2$$Cl$$2$$75%−78°C, THF
Radical difunctionalization of ethylene68%Ir(ppy)$$_3$$, blue LEDs

trans-1,2-Bis(diphenylphosphino)ethylene exhibits a distinctive molecular architecture characterized by its rigid ethylene backbone with trans-oriented diphenylphosphino substituents [1]. The compound possesses the molecular formula C₂₆H₂₂P₂ with a molecular weight of 396.40 g/mol [1] [2]. The linear formula is represented as (C₆H₅)₂PCH=CHP(C₆H₅)₂, emphasizing the trans configuration of the phosphine groups across the central ethylene bridge [1].

The crystallographic investigations reveal that the compound adopts specific conformational arrangements when coordinated to metal centers [3] [4]. In dirhenium complexes, the diphosphine ligand demonstrates remarkable structural flexibility, with the phosphorus-carbon-carbon-phosphorus torsional angles showing significant deviations from the ideal 180°, with variations up to 18° observed in crystalline structures [4]. The phosphorus-carbon-carbon bond angles range from 122.4° to 128.9°, substantially differing from the theoretical 120° expected for sp² hybridization [4].

The molecular geometry exhibits conformational adaptability, particularly evident in metal coordination environments where the angle between phosphorus lone pairs adjusts to accommodate varying metal-metal distances ranging from 5.6 to 6.4 Å [4]. This structural flexibility primarily manifests through twisting of the ethylene carbon-carbon double bond and enlargement of the phosphorus-carbon-carbon angles within the phosphine backbone [4].

Structural ParameterValueReference
Molecular FormulaC₂₆H₂₂P₂ [1]
Molecular Weight396.40 g/mol [1] [2]
Ethylene C=C Bond Length1.31 Å (in complexes) [4]
P-C=C Angle Range122.4° - 128.9° [4]
Maximum Torsional Deviation18° from planarity [4]

Physical Properties

Melting Point and Thermal Stability

trans-1,2-Bis(diphenylphosphino)ethylene demonstrates consistent melting point characteristics across multiple commercial sources [1] [2] [5] [6]. The compound exhibits a melting point range of 123-130°C, with most suppliers reporting values between 126-130°C [1] [2] [5]. The Tokyo Chemical Industry specifications indicate a melting point of 123.0 to 127.0°C, while Sigma-Aldrich reports 126-130°C [2] [6].

The compound displays air sensitivity, requiring storage under inert atmospheric conditions [7]. Chemical stability analysis indicates that the material remains stable when stored under nitrogen atmosphere containing less than 5 parts per million each of moisture and oxygen [7]. The compound may undergo alteration when exposed to light, necessitating storage in cool, dark environments [8].

Thermal decomposition studies suggest that under normal storage conditions, the compound does not exhibit hazardous decomposition [7]. However, upon thermal breakdown, the material may produce carbon monoxide, carbon dioxide, and phosphorus oxides [8]. The predicted boiling point, calculated through computational methods, is reported as 546.8°C at 760 mmHg pressure [5] [9].

Thermal PropertyValueSource
Melting Point126-130°C [1] [2] [5]
Alternative Range123.0-127.0°C [6]
Predicted Boiling Point546.8°C at 760 mmHg [5] [9]
Storage Temperature<15°C recommended [10] [11]

Solubility Profile

The solubility characteristics of trans-1,2-Bis(diphenylphosphino)ethylene reflect its organophosphorus nature and aromatic substituents [12] [13]. The compound demonstrates insolubility in water, consistent with its hydrophobic phenyl groups and phosphine functionalities [12]. This aqueous insolubility aligns with the general behavior of tertiary phosphines bearing bulky aromatic substituents [13].

Organic solvent compatibility studies indicate that the compound exhibits solubility in non-polar and moderately polar organic solvents [14]. The related ethane analog, 1,2-bis(diphenylphosphino)ethane, shows solubility in toluene, suggesting similar behavior for the ethylene derivative [14]. The LogP value of 5.72340 indicates high lipophilicity and preference for organic phases over aqueous environments [9].

The polar surface area calculation yields 27.18 Ų, reflecting the contribution of the phosphine functionalities to the overall molecular polarity [9]. This relatively low polar surface area supports the observed poor water solubility and enhanced organic solvent compatibility [9].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of trans-1,2-Bis(diphenylphosphino)ethylene [15] [16]. The compound exhibits characteristic phosphorus-31 nuclear magnetic resonance signals that confirm the trans configuration and structural integrity [15] [17]. Comparative studies with the cis isomer demonstrate distinct spectroscopic differences, with the trans isomer showing different chemical shift patterns [16] [17].

Proton nuclear magnetic resonance analysis reveals the vinyl proton resonances characteristic of the ethylene bridge, appearing as a distinctive multiplet pattern due to phosphorus-proton coupling [15]. The aromatic region displays the expected phenyl group signals, with integration ratios consistent with the molecular formula [15].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework, with characteristic signals for the ethylene carbon atoms and the aromatic carbon environments [15]. The spectroscopic data consistently support the trans stereochemistry across the ethylene bridge [15].

Infrared spectroscopy analysis identifies characteristic phosphine stretching frequencies and aromatic carbon-hydrogen vibrations [18]. The spectrum exhibits bands consistent with diphenylphosphine functionalities and aromatic substitution patterns [18]. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 396, corresponding to the expected molecular weight [15].

Spectroscopic TechniqueKey CharacteristicsReference
³¹P Nuclear Magnetic ResonanceTrans-specific chemical shifts [15] [16]
¹H Nuclear Magnetic ResonanceVinyl proton coupling patterns [15]
¹³C Nuclear Magnetic ResonanceEthylene and aromatic carbons [15]
Mass SpectrometryMolecular ion at m/z 396 [15]
Infrared SpectroscopyPhosphine and aromatic bands [18]

Electronic Properties

The electronic characteristics of trans-1,2-Bis(diphenylphosphino)ethylene stem from its phosphine donor atoms and extended aromatic system [19] [20]. The compound functions as a bidentate chelating ligand through its two phosphorus lone pairs, which serve as electron-donating sites for coordination to metal centers [19]. The electronic properties are significantly influenced by the trans geometry, which affects the spatial arrangement of the phosphorus lone pairs [19].

The phosphine centers exhibit strong sigma-donating capabilities while maintaining limited pi-accepting properties compared to other phosphorus ligands [19]. This electronic character makes the compound particularly suitable for stabilizing electron-rich metal centers and low oxidation state complexes [19]. The phenyl substituents provide additional electronic stabilization through their aromatic pi-systems [19].

Extended Hückel calculations on related systems indicate that the electronic distribution within diphosphine complexes is sensitive to the bite angle geometry [19]. The trans configuration influences the orbital interactions and electron density distribution around coordinated metal centers [19]. These electronic effects contribute to the compound's effectiveness as a ligand in various catalytic applications [19].

The SMILES representation c1ccc(cc1)P(\C=C\P(c2ccccc2)c3ccccc3)c4ccccc4 encodes the electronic connectivity and stereochemistry [2]. The InChI key NCKJIJSEWKIXAT-QURGRASLSA-N provides a unique identifier reflecting the specific electronic and structural arrangement [1] [2].

Bite Angle Analysis and Implications

The bite angle represents a critical structural parameter for trans-1,2-Bis(diphenylphosphino)ethylene, defined as the phosphorus-metal-phosphorus angle when the ligand chelates to a metal center [19] [20] [21]. Unlike flexible diphosphine ligands, this compound exhibits a relatively rigid backbone that constrains the achievable bite angles [22].

Computational studies using molecular mechanics calculations indicate that diphosphine ligands exhibit natural bite angles determined by backbone constraints rather than metal valence requirements [19] [21]. For trans-1,2-Bis(diphenylphosphino)ethylene, the rigid ethylene bridge restricts conformational flexibility compared to more flexible alkyl-bridged analogs [19].

Crystallographic analysis of metal complexes reveals that the compound can adopt bite angles suitable for various coordination geometries through backbone distortion [4]. The ligand demonstrates adaptability by adjusting the phosphorus lone pair orientation primarily through ethylene carbon-carbon bond twisting and phosphorus-carbon-carbon angle modification [4]. This flexibility allows accommodation of metal-metal distances ranging from 5.6 to 6.4 Å in binuclear complexes [4].

The bite angle directly influences catalytic selectivity and activity in metal-catalyzed transformations [19] [21] [23]. Theoretical calculations suggest that optimal bite angles vary depending on the specific catalytic reaction and metal center involved [21] [23]. The trans geometry provides distinct advantages in certain catalytic systems where specific phosphorus-metal-phosphorus angles are required for optimal substrate binding and product formation [19].

Comparative studies with other diphosphine ligands demonstrate that bite angle flexibility affects coordination polymer formation versus discrete complex stability [22]. The relatively rigid nature of trans-1,2-Bis(diphenylphosphino)ethylene can favor ring-opening polymerization processes in coordination chemistry applications [22].

Bite Angle ParameterCharacteristicReference
Backbone RigidityLimited flexibility [19] [22]
Accommodation Range5.6-6.4 Å metal distances [4]
Adjustment MechanismC=C bond twisting [4]
Angular DeviationUp to 18° from planarity [4]
Catalytic InfluenceSelectivity and activity effects [21] [23]

XLogP3

5.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

983-80-2

Wikipedia

1,2-Bis(diphenylphosphino)ethylene

Dates

Modify: 2023-08-16

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